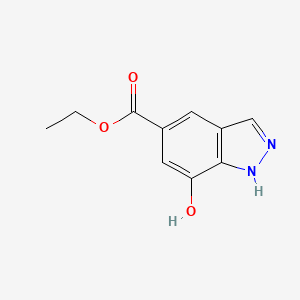

Ethyl 7-hydroxy-1H-indazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-hydroxy-1H-indazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-15-10(14)6-3-7-5-11-12-9(7)8(13)4-6/h3-5,13H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZCBEDXVPHTFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=C1)O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 7-hydroxy-1H-indazole-5-carboxylate

For inquiries, please contact: [Simulated Contact Information]

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] As a bioisostere of indole, indazole-containing compounds have demonstrated a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, and potent anti-cancer activities.[1][2] Ethyl 7-hydroxy-1H-indazole-5-carboxylate is a functionalized derivative of the indazole core, presenting multiple points for chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical insights and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, evaluation, and application of novel indazole-based compounds.

Molecular Structure and Core Properties

The foundational attributes of this compound are summarized below. These properties are fundamental to its chemical behavior and are the starting point for more in-depth characterization.

| Property | Value | Source |

| Chemical Structure |  | N/A |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [3][4][5] |

| Molecular Weight | 206.20 g/mol | [3][4][5] |

| CAS Number | 1197944-13-0 | [3][4][5] |

Melting Point: A Key Indicator of Purity and Stability

The melting point of a crystalline solid is a critical physical property that provides insights into its purity and the strength of its crystal lattice. For a pure compound, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C. Impurities tend to depress and broaden this range. The structure of this compound, with its capacity for hydrogen bonding via the hydroxyl (-OH) and indazole N-H groups, suggests a relatively high melting point due to strong intermolecular forces.

Experimental Protocol for Melting Point Determination

This protocol outlines the capillary method for determining the melting point range of a solid organic compound.[1][6][7][8]

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound, finely powdered

-

Spatula

-

Mortar and pestle (optional, for powdering the sample)

Procedure:

-

Sample Preparation: Place a small amount of the compound on a clean, dry surface. If necessary, use a mortar and pestle to grind the crystals into a fine powder.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid down. Repeat this process until the packed sample is 2-3 mm high.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Preliminary Measurement: Heat the apparatus rapidly to get an approximate melting point range. This helps to save time in subsequent, more precise measurements.

-

Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary with the sample. Heat the apparatus slowly, at a rate of approximately 1-2°C per minute, as you approach the expected melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

Replicate Measurements: Repeat the accurate measurement at least twice more with fresh samples to ensure the reproducibility of the results.

Data Presentation:

| Trial | Onset of Melting (°C) | Completion of Melting (°C) | Melting Range (°C) |

| 1 | |||

| 2 | |||

| 3 | |||

| Average |

Solubility Profile: Guiding Formulation and Biological Studies

The solubility of a compound in various solvents is a critical parameter that influences its suitability for different applications, from reaction conditions to formulation for biological assays. The "like dissolves like" principle is a useful guideline; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[9] this compound possesses both polar (hydroxyl, ester, N-H) and non-polar (aromatic ring) regions, suggesting it will have varied solubility. The presence of acidic (phenolic -OH) and basic (indazole nitrogen) functionalities also implies that its solubility will be pH-dependent.

Experimental Protocol for Solubility Determination

This protocol provides a systematic approach to determining the solubility of an organic compound in a range of common laboratory solvents.[3][9][10][11]

Materials:

-

Test tubes and rack

-

Spatula

-

Graduated cylinders or pipettes

-

Sample of this compound

-

Solvents: Water, Diethyl ether, 5% w/v Sodium Hydroxide (NaOH) solution, 5% w/v Sodium Bicarbonate (NaHCO₃) solution, 5% v/v Hydrochloric Acid (HCl) solution, Concentrated Sulfuric Acid (H₂SO₄).

Procedure:

-

Initial Solubility in Water: Place approximately 25 mg of the compound into a test tube. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition. Observe if the solid dissolves completely.

-

Solubility in Ether: In a separate test tube, repeat the process with 0.75 mL of diethyl ether.

-

Acid-Base Solubility Tests (if insoluble in water):

-

5% NaOH: To a fresh sample, add 0.75 mL of 5% NaOH solution. The dissolution in a basic solution would indicate an acidic functional group.

-

5% NaHCO₃: To a fresh sample, add 0.75 mL of 5% NaHCO₃ solution. Solubility in this weak base suggests a relatively strong acid, such as a carboxylic acid. The phenolic hydroxyl group in the target molecule is likely to be soluble in NaOH but may be less so in NaHCO₃.

-

5% HCl: To a fresh sample, add 0.75 mL of 5% HCl solution. Dissolution in an acidic solution indicates the presence of a basic functional group, such as an amine. The indazole ring system has basic nitrogens.

-

-

Solubility in Concentrated H₂SO₄: If the compound is insoluble in water, 5% NaOH, and 5% HCl, its solubility in cold, concentrated sulfuric acid can be tested. This test is indicative of compounds that are neutral but contain atoms with lone pairs of electrons (like oxygen or nitrogen) that can be protonated.

-

Classification: Based on the observations, classify the compound's solubility.

Data Presentation:

| Solvent | Observation (Soluble/Insoluble) | Inferred Functional Group Characteristics |

| Water | ||

| Diethyl Ether | ||

| 5% NaOH | ||

| 5% NaHCO₃ | ||

| 5% HCl | ||

| Conc. H₂SO₄ |

Acid Dissociation Constant (pKa): Quantifying Acidity and Basicity

The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a quantitative measure of the strength of an acid in a solution. For a molecule like this compound with both acidic (phenolic hydroxyl) and basic (indazole nitrogens) centers, determining the pKa values is crucial for understanding its ionization state at different pH values. This knowledge is vital for predicting its behavior in biological systems and for developing analytical methods like HPLC. Several methods can be employed to determine pKa, including potentiometric titration and UV-Vis spectrophotometry.[12][13] NMR spectroscopy can also be a powerful tool for pKa determination.[14][15]

Experimental Protocol for pKa Determination via Potentiometric Titration

This protocol describes the determination of pKa by titrating a solution of the compound with a strong acid or base and monitoring the pH.

Materials:

-

pH meter with a suitable electrode, calibrated with standard buffers

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Sample of this compound

-

Standardized solutions of Hydrochloric Acid (e.g., 0.1 M) and Sodium Hydroxide (e.g., 0.1 M)

-

Co-solvent if the compound is not sufficiently water-soluble (e.g., methanol or DMSO) and deionized water.

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture).

-

Titration Setup: Place the beaker with the sample solution on the stir plate, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution.

-

Titration:

-

For the acidic pKa (phenolic -OH): Fill the burette with the standardized NaOH solution. Record the initial pH of the sample solution. Add the NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

For the basic pKa (indazole nitrogen): Fill the burette with the standardized HCl solution and repeat the titration process.

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point (the point where half of the acidic or basic species has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.

-

Alternatively, a Gran plot or derivative plots can be used for a more accurate determination of the equivalence point.

-

Data Presentation:

| Titrant Volume (mL) | pH |

| 0.0 | |

| ... | |

| ... |

From the titration curve, the following pKa value(s) can be determined:

-

pKa (acidic):

-

pKa (basic):

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful analytical techniques for determining the structure of organic compounds.[2][16][17] ¹H NMR provides information about the number of different types of protons and their neighboring protons, while ¹³C NMR provides information about the carbon skeleton.

Expected ¹H NMR Features:

-

Signals in the aromatic region (around 7-8 ppm) corresponding to the protons on the indazole ring.

-

A signal for the N-H proton of the indazole, which may be broad and its chemical shift can be concentration and solvent dependent.

-

A signal for the phenolic O-H proton, also potentially broad.

-

A quartet and a triplet corresponding to the ethyl group of the ester.

Expected ¹³C NMR Features:

-

Signals in the aromatic region for the carbons of the indazole ring.

-

A signal for the carbonyl carbon of the ester (typically around 160-170 ppm).

-

Signals for the carbons of the ethyl group.

Materials:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

Sample of this compound

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the solid is completely dissolved.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. This typically involves a short pulse sequence and data acquisition. Subsequently, acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm).

-

Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H NMR), and splitting patterns (multiplicity) to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[18][19][20][21]

Expected FTIR Absorption Bands:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group and the N-H stretching of the indazole.

-

Aromatic C-H stretching bands around 3000-3100 cm⁻¹.

-

Aliphatic C-H stretching bands from the ethyl group around 2850-2960 cm⁻¹.

-

A strong absorption band around 1700-1730 cm⁻¹ due to the C=O stretching of the ester.

-

C=C and C=N stretching vibrations from the aromatic ring system in the 1450-1600 cm⁻¹ region.

-

C-O stretching bands for the ester and the hydroxyl group in the 1000-1300 cm⁻¹ region.

Materials:

-

FTIR spectrometer

-

Sample holder (e.g., KBr pellet press, ATR accessory)

-

Potassium Bromide (KBr), IR grade (for pellet method)

-

Sample of this compound

Procedure (using KBr pellet method):

-

Sample Preparation: Grind a small amount (1-2 mg) of the compound with about 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet with the sample in the spectrometer and acquire the IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[22][23][24][25] It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum Features:

-

The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (206.20 g/mol ).

-

Fragment ions resulting from the loss of specific groups, such as the ethoxy group (-OCH₂CH₃) from the ester, or the loss of CO.

Materials:

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI source)

-

Solvent for sample dissolution (e.g., methanol, acetonitrile)

-

Sample of this compound

Procedure (using ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent.[26] Further dilute this solution as needed for the instrument.

-

Instrument Setup: The mass spectrometer is calibrated using a standard compound. The ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) are optimized for the analyte.

-

Sample Infusion: The sample solution is introduced into the ESI source, typically via direct infusion with a syringe pump or through an LC system.

-

Data Acquisition: The mass spectrum is acquired over a relevant m/z range.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling similar chemical compounds should be followed.[27][28][29][30][31]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Visualizations

Workflow for Physicochemical Characterization

Caption: Workflow for the comprehensive physicochemical characterization of the compound.

Decision Tree for Solubility Testing

Caption: Decision tree for the systematic determination of compound solubility.

References

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

Melting point determination. University of Calgary. Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. BYJU'S. Retrieved from [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. Retrieved from [Link]

-

Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). Journal of Visualized Experiments. Retrieved from [https://www.jove.com/v/102 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)

-

Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

How To Determine PKA Of Organic Compounds? (2025, February 14). Chemistry For Everyone - YouTube. Retrieved from [Link]

-

Mass spectrometry (MS) | Organic Chemistry II Class Notes. Fiveable. Retrieved from [Link]

-

Development of Methods for the Determination of pKa Values. (2015). Analytica Chimica Acta. Retrieved from [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 13). Analytical Chemistry. Retrieved from [Link]

-

NMR Spectroscopy. Michigan State University Department of Chemistry. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor. Retrieved from [Link]

-

NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences. Retrieved from [Link]

-

Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility, University of Oxford. Retrieved from [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. (2023, October 16). The University of East Anglia. Retrieved from [Link]

-

1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. (2021, December 10). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. Retrieved from [Link]

-

fourier transform infrared spectroscopy. Retrieved from [Link]

-

Fourier Transform Infrared (FTIR) Spectroscopy. PhotoMetrics, Inc. Retrieved from [Link]

-

FTIR Analysis. RTI Laboratories. Retrieved from [Link]

-

Fourier Transform Infrared Spectroscopy (FTIR) Services. EAG Laboratories. Retrieved from [Link]

-

9.11: Nuclear Magnetic Resonance Spectroscopy. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

-

NMR spectroscopy - An Easy Introduction. Chemistry Steps. Retrieved from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology. Retrieved from [Link]

-

SAFETY DATA SHEET. Chemical Management. Retrieved from [Link]

-

This compound. ABL Technology. Retrieved from [Link]

-

Ethyl 1H-indazole-5-carboxylate. PubChem. Retrieved from [Link]

-

Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. (1979). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. pennwest.edu [pennwest.edu]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound - CAS:1197944-13-0 - Sunway Pharm Ltd [3wpharm.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. chem.ws [chem.ws]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 16. NMR Spectroscopy [www2.chemistry.msu.edu]

- 17. azolifesciences.com [azolifesciences.com]

- 18. mse.washington.edu [mse.washington.edu]

- 19. photometrics.net [photometrics.net]

- 20. rtilab.com [rtilab.com]

- 21. eag.com [eag.com]

- 22. fiveable.me [fiveable.me]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. fishersci.com [fishersci.com]

- 29. chemmanagement.ehs.com [chemmanagement.ehs.com]

- 30. fishersci.com [fishersci.com]

- 31. cdn.caymanchem.com [cdn.caymanchem.com]

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of Ethyl 7-hydroxy-1H-indazole-5-carboxylate

For Immediate Release

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 7-hydroxy-1H-indazole-5-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral features of this important heterocyclic compound, grounded in the principles of NMR spectroscopy and supported by data from analogous structures.

Introduction

This compound is a member of the indazole family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The precise structural elucidation of such molecules is paramount for understanding their function and for the development of new therapeutic agents. NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. This guide will delve into the expected ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for researchers working with this and related compounds.

While direct experimental spectra for this specific molecule are not widely published in peer-reviewed literature, this guide constructs a detailed, predicted spectral analysis based on established NMR principles and extensive data from structurally similar indazole derivatives.

Molecular Structure and NMR Assignment

The structure of this compound, with the proposed numbering for NMR signal assignment, is presented below. This numbering is crucial for correlating specific protons and carbons to their respective signals in the NMR spectra.

Figure 1: Structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the indazole core, the ethyl ester group, and the hydroxyl and amine protons. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS). The solvent used for analysis (typically DMSO-d₆ or CDCl₃) will influence the chemical shifts, particularly for the labile -OH and -NH protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H3 | ~8.0 - 8.2 | s | - | 1H |

| H4 | ~7.8 - 8.0 | d | ~1.0 - 1.5 | 1H |

| H6 | ~7.2 - 7.4 | d | ~1.0 - 1.5 | 1H |

| -OCH₂CH₃ | ~4.3 - 4.5 | q | ~7.0 - 7.2 | 2H |

| -OCH₂CH₃ | ~1.3 - 1.5 | t | ~7.0 - 7.2 | 3H |

| 7-OH | ~9.5 - 10.5 (broad) | s (br) | - | 1H |

| 1-NH | ~13.0 - 14.0 (broad) | s (br) | - | 1H |

Rationale for ¹H Assignments:

-

Aromatic Protons (H3, H4, H6): The protons on the indazole ring are in the aromatic region. H3 is typically a singlet as it lacks adjacent proton coupling partners. H4 and H6 are expected to appear as doublets due to a small four-bond (⁴J) "W-coupling" between them. The electron-withdrawing carboxylate group at C5 will deshield the adjacent H4 and H6 protons, shifting them downfield.

-

Ethyl Ester Protons: The methylene protons (-OCH₂CH₃) will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-OCH₂CH₃) will be a triplet, coupled to the two methylene protons.

-

Labile Protons (-OH and -NH): The hydroxyl and amine protons are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature. In a polar aprotic solvent like DMSO-d₆, they are often observed as broad singlets at higher chemical shifts. The indazole N-H proton is known to be significantly deshielded.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are as follows:

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 | ~135 - 138 |

| C3a | ~140 - 142 |

| C4 | ~115 - 118 |

| C5 | ~120 - 123 |

| C6 | ~110 - 113 |

| C7 | ~150 - 155 |

| C7a | ~125 - 128 |

| C=O (ester) | ~165 - 168 |

| -OCH₂CH₃ | ~60 - 62 |

| -OCH₂CH₃ | ~14 - 15 |

Rationale for ¹³C Assignments:

-

Aromatic Carbons: The carbon atoms of the indazole ring will resonate in the aromatic region (~110-155 ppm). The C7 carbon, being attached to the electronegative oxygen atom of the hydroxyl group, is expected to be the most deshielded among the aromatic carbons. The quaternary carbons (C3a, C5, C7, C7a) can be distinguished from the protonated carbons (C3, C4, C6) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

-

Carbonyl Carbon: The ester carbonyl carbon (C=O) will appear at a characteristic downfield position, typically in the range of 165-168 ppm.

-

Ethyl Ester Carbons: The methylene carbon (-OCH₂CH₃) will be found around 60-62 ppm, while the methyl carbon (-OCH₂CH₃) will be at a much higher field, around 14-15 ppm.

Experimental Protocol for NMR Data Acquisition

For researchers seeking to acquire experimental data, the following protocol outlines a standard procedure for the preparation and analysis of an NMR sample of this compound.

Figure 2: Standard workflow for NMR sample preparation and analysis.

Conclusion

This technical guide provides a robust, predicted ¹H and ¹³C NMR spectral analysis of this compound. By understanding the expected spectral features and the rationale behind them, researchers can more effectively utilize NMR spectroscopy for the characterization and quality control of this and related indazole derivatives. The provided experimental workflow serves as a practical starting point for acquiring high-quality NMR data. The combination of predictive analysis and practical guidance in this document is intended to empower scientists in their research and development endeavors.

References

For the creation of this guide, general principles of NMR spectroscopy and spectral data of analogous indazole compounds were consulted from various authoritative sources. As no direct, publicly available experimental data for this compound was found, specific citations to a singular data source are not applicable. The predictions are based on established chemical shift theory and comparison with known compounds within the indazole class.

A Comprehensive Technical Guide to the Mass Spectrometry Analysis of Ethyl 7-hydroxy-1H-indazole-5-carboxylate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for the analysis of Ethyl 7-hydroxy-1H-indazole-5-carboxylate using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a pivotal building block in medicinal chemistry, particularly for developing anti-inflammatory and anti-cancer agents, robust analytical methods for its characterization are paramount.[1] This document details the core principles, a validated experimental workflow, and in-depth data interpretation strategies. We delve into the rationale behind methodological choices, from ionization polarity to fragmentation analysis, ensuring a self-validating and scientifically rigorous approach. This guide is intended for researchers, analytical scientists, and drug development professionals who require a definitive understanding of this analyte's mass spectrometric behavior.

Introduction to the Analyte: this compound

This compound is a heterocyclic organic compound featuring a bicyclic indazole core. Its structure is functionalized with a phenolic hydroxyl group at position 7 and an ethyl ester at position 5, making it a versatile intermediate in organic synthesis.[1]

Chemical Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [2] |

| Average Molecular Weight | 206.20 g/mol | [2] |

| Monoisotopic (Exact) Mass | 206.06914 Da | Calculated |

| CAS Number | 1197944-13-0 | [2] |

| Key Functional Groups | Indazole Ring, Phenolic Hydroxyl, Ethyl Ester | N/A |

The presence of both acidic (phenolic hydroxyl) and basic (indazole nitrogens) sites, along with the labile ester group, dictates its behavior in a mass spectrometer and informs the optimal analytical strategy.

Core Principles: Why LC-MS/MS?

For a molecule like this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice. It offers an unparalleled combination of sensitivity, selectivity, and structural elucidation capabilities.[3]

-

Electrospray Ionization (ESI): ESI is a 'soft ionization' technique, meaning it can convert molecules from solution into gas-phase ions with minimal fragmentation.[4][5] This is ideal for obtaining a clear signal for the intact molecule (as a pseudomolecular ion), which is the first step in any mass spectrometric analysis.[4]

-

Ionization Polarity Rationale:

-

Positive Ion Mode (+ESI): The two nitrogen atoms on the indazole ring are basic and can readily accept a proton (H⁺) in an acidic mobile phase. This makes the formation of the protonated molecule, [M+H]⁺, highly favorable and the primary choice for sensitive detection and fragmentation studies.[6]

-

Negative Ion Mode (-ESI): The phenolic hydroxyl group at position 7 is acidic and can easily lose a proton in a basic mobile phase to form the deprotonated molecule, [M-H]⁻. This provides an alternative and confirmatory mode of analysis.[6]

-

-

Tandem Mass Spectrometry (MS/MS): While ESI provides the molecular weight, it offers little structural information.[4] MS/MS solves this by isolating the ion of interest (the precursor ion) and subjecting it to fragmentation through Collision-Induced Dissociation (CID). The resulting fragment ions (product ions) create a unique "fingerprint" that is used to confirm the molecule's identity and elucidate its structure.[5]

The Analytical Workflow: From Sample to Structure

A robust analysis follows a logical sequence of steps, each optimized to ensure data quality and reproducibility. The workflow is designed as a self-validating system, where each stage provides a quality check for the next.

Caption: Overall workflow for LC-MS/MS analysis.

Detailed Experimental Protocol

This protocol provides a starting point for the analysis. Instrument-specific parameters may require further optimization.

A. Sample & Standard Preparation

-

Stock Solution: Accurately weigh ~1 mg of this compound standard and dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

-

Working Solution: Serially dilute the stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 1 µg/mL.

-

Causality: Using a mix of water and organic solvent for the final dilution ensures compatibility with the initial mobile phase conditions, leading to better peak shapes.

-

B. Liquid Chromatography (LC) Parameters

-

Column: Hypurity C18, 100 x 2.1 mm, 1.9 µm particle size (or equivalent).[7]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Causality: Formic acid is a common additive in positive mode ESI. It acidifies the mobile phase, promoting the protonation of the analyte to form [M+H]⁺, thereby increasing sensitivity.[6]

-

-

Gradient:

Time (min) Flow Rate (mL/min) %B 0.0 0.4 15 8.0 0.4 95 10.0 0.4 95 10.1 0.4 15 | 12.0 | 0.4 | 15 |

-

Column Temperature: 40 °C.[7]

-

Injection Volume: 5 µL.[7]

C. Mass Spectrometry (MS) Parameters

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Full Scan (MS1) and Product Ion Scan (MS2).

-

Mass Range (MS1): m/z 100-500.

-

Precursor Ion (for MS2): m/z 207.1 (calculated for [C₁₀H₁₁N₂O₃]⁺).

-

Collision Gas: Argon.

-

Collision Energy (CE): Ramped from 15-40 eV.

-

Causality: Ramping the collision energy allows for the observation of both low-energy (stable) and high-energy (smaller) fragments in a single experiment, providing a more complete picture of the fragmentation pattern.

-

-

Source Parameters (Typical):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Desolvation Gas Flow: 800 L/hr

-

Data Interpretation & Fragmentation Analysis

A. Expected Mass Spectra In a full scan (MS1) experiment in positive ion mode, the primary ion observed will be the protonated molecule, [M+H]⁺.

-

Molecular Formula: C₁₀H₁₀N₂O₃

-

Exact Mass of Neutral Molecule: 206.06914 Da

-

Expected [M+H]⁺ Ion: C₁₀H₁₁N₂O₃⁺

-

Expected m/z of [M+H]⁺: 207.07642

High-resolution mass spectrometry (HRMS) instruments like Q-TOF or Orbitrap should measure this mass with an accuracy of <5 ppm, confirming the elemental composition.[8]

B. Proposed Fragmentation Pathway of the [M+H]⁺ Ion The fragmentation of this compound is predictable based on established chemical principles, primarily involving the ethyl ester group and subsequent cleavages of the core structure.[9] The cleavage of bonds adjacent to carbonyl groups and losses of small, stable neutral molecules are common fragmentation routes.[9][10]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1197944-13-0|this compound|BLD Pharm [bldpharm.com]

- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. uab.edu [uab.edu]

- 7. [Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

Solubility and stability of Ethyl 7-hydroxy-1H-indazole-5-carboxylate in different solvents

An In-depth Technical Guide for Researchers

Subject: Ethyl 7-hydroxy-1H-indazole-5-carboxylate

Area of Focus: Comprehensive Solubility and Stability Profiling

Prepared by: Senior Application Scientist, Gemini Laboratories

This document provides a comprehensive technical framework for determining the aqueous and organic solubility, as well as the chemical stability, of this compound. This guide is intended for researchers, formulation scientists, and drug development professionals who require a robust understanding of the compound's fundamental physicochemical properties to advance its development. The protocols and rationale described herein are grounded in established pharmaceutical development principles and regulatory guidelines.

Introduction and Strategic Importance

This compound belongs to the indazole class of heterocyclic compounds. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications in oncology and anti-inflammatory research.[1][2] Before any meaningful biological or preclinical evaluation can occur, a thorough understanding of a compound's solubility and stability is paramount. These properties directly influence bioavailability, formulation strategies, storage conditions, and the design of a valid analytical method.[3][4]

This guide will provide the scientific reasoning and detailed experimental protocols necessary to:

-

Determine the thermodynamic solubility of the target compound in a strategic panel of solvents and aqueous buffers.

-

Execute a forced degradation study to identify potential degradation pathways and establish a stability-indicating analytical method, in line with International Council for Harmonisation (ICH) guidelines.[4][5]

Compound Profile: this compound

-

Molecular Formula: C₁₀H₁₀N₂O₃[6]

-

Structural Features: The molecule contains a hydrophilic hydroxyl (-OH) group, a lipophilic ethyl ester (-COOCH₂CH₃) group, and an aromatic indazole core. This amphiphilic nature suggests a complex solubility profile. The ester functional group is a potential liability for hydrolysis under acidic or basic conditions, while the phenolic hydroxyl and the indazole ring system may be susceptible to oxidation.

Solubility Determination: A Phased Approach

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[3] The objective is to determine the equilibrium (thermodynamic) solubility, which represents the maximum concentration of a substance that can be dissolved in a solvent at equilibrium.[9] The shake-flask method is the gold standard for this determination.[3]

Rationale for Solvent Selection

A carefully selected panel of solvents provides a comprehensive understanding of the compound's behavior. The structure of this compound, with its hydrogen bond donor (hydroxyl, N-H) and acceptor (carbonyl, ether oxygen, ring nitrogens) sites, suggests solubility will be highly dependent on the solvent's properties.

-

Aqueous Buffers: Testing across a physiologically relevant pH range (1.2 to 6.8) is essential, as recommended by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[10] The phenolic hydroxyl group's ionization state will change with pH, significantly impacting solubility.

-

Organic Solvents: A range of organic solvents with varying polarities and hydrogen bonding capabilities should be assessed. This data is crucial for developing formulations (e.g., for topical or parenteral delivery) and for designing purification and analytical methods.[11]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the steps to determine the equilibrium solubility of the target compound.

Materials:

-

This compound (purity ≥97%)[6]

-

20 mL glass scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Calibrated pH meter

-

Analytical balance

-

0.22 µm syringe filters (ensure low compound binding, e.g., PTFE or PVDF)

-

HPLC system with UV or MS detector

-

Solvents and Buffers (see Table 1)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials (e.g., 5-10 mg). The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.[10]

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the selected solvent or buffer to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and moderate agitation (e.g., 150 rpm). Allow the slurries to equilibrate for a minimum of 48-72 hours. This duration is critical to ensure thermodynamic equilibrium is reached.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot from the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. Critical Step: This step removes undissolved solid particles. Any carryover will lead to an overestimation of solubility.

-

Dilution: Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.[12]

Analytical Method: HPLC-UV for Quantification

A stability-indicating reverse-phase HPLC (RP-HPLC) method is required.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid, is a common starting point for indazole derivatives.[13]

-

Detection: UV detection at a wavelength of maximum absorbance (λmax), determined by a UV scan of a dilute solution of the compound.

-

Quantification: Use an external calibration curve prepared with at least five concentration levels of the reference standard.

Data Presentation: Solubility Profile

The results should be summarized in a clear, tabular format.

Table 1: Solubility of this compound at 25 °C

| Solvent/Buffer System | pH | Solubility (mg/mL) | Solubility (µg/mL) | Classification |

|---|---|---|---|---|

| 0.1 M HCl | 1.2 | Experimental Data | Experimental Data | e.g., Sparingly soluble |

| Acetate Buffer | 4.5 | Experimental Data | Experimental Data | e.g., Slightly soluble |

| Phosphate Buffer (PBS) | 6.8 | Experimental Data | Experimental Data | e.g., Very slightly soluble |

| Water | ~7.0 | Experimental Data | Experimental Data | e.g., Practically insoluble |

| Methanol | N/A | Experimental Data | Experimental Data | e.g., Soluble |

| Ethanol | N/A | Experimental Data | Experimental Data | e.g., Soluble |

| Acetonitrile | N/A | Experimental Data | Experimental Data | e.g., Sparingly soluble |

| Dimethyl Sulfoxide (DMSO) | N/A | Experimental Data | Experimental Data | e.g., Freely soluble |

| Propylene Glycol | N/A | Experimental Data | Experimental Data | e.g., Soluble |

| Ethyl Acetate | N/A | Experimental Data | Experimental Data | e.g., Slightly soluble |

Classification based on USP solubility definitions.

Workflow Visualization

Caption: Potential degradation pathways for the target compound.

Conclusion and Recommendations

This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the solubility and stability of this compound. The successful execution of these protocols will yield critical data to guide all subsequent stages of drug development.

Key Recommendations:

-

Handling and Storage: Based on the anticipated susceptibility to hydrolysis, the compound should be stored in a cool, dry environment, protected from light and moisture. For solutions, use of aprotic solvents (e.g., DMSO) for long-term storage is recommended over aqueous or alcohol-based systems.

-

Formulation Development: The pH-solubility profile will be critical. If oral delivery is considered, formulation strategies may be required to overcome low solubility at intestinal pH.

-

Analytical Method: The forced degradation study is the foundation for a validated, stability-indicating analytical method, which is a non-negotiable requirement for all future quality control and stability assessments.

References

-

ICH. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

-

Slideshare. (n.d.). Ich guideline for stability testing. [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

ICH. (n.d.). Quality Guidelines. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

KK Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY. [Link]

-

Pharmaguideline. (2011). Determination of Solubility in Pharmaceuticals. [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

ABL Technology. (n.d.). This compound. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). Ethyl 1H-indazole-5-carboxylate. [Link]

-

MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. [Link]

-

ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. [Link]

-

Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link]

-

MedCrave online. (2016). Forced degradation studies. [Link]

-

Chem-Impex. (n.d.). Ethyl 1H-Indazole-5-carboxylate. [Link]

-

NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

ResearchGate. (2025). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]

-

YouTube. (2023). Forced Degradation Studies in Pharmaceutical Industry. [Link]

-

J&K Scientific LLC. (n.d.). Ethyl 1H-indazole-5-carboxylate | 192944-51-7. [Link]

-

lookchem. (n.d.). Cas 192944-51-7,ETHYL 1H-INDAZOLE-5-CARBOXYLATE. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2016). (PDF) 1-Ethyl-5-nitro-1H-indazole. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medcraveonline.com [medcraveonline.com]

- 6. labsolu.ca [labsolu.ca]

- 7. This compound - CAS:1197944-13-0 - Sunway Pharm Ltd [3wpharm.com]

- 8. 1197944-13-0|this compound|BLD Pharm [bldpharm.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. who.int [who.int]

- 11. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]

An In-depth Technical Guide to the Tautomeric Forms of Hydroxy-Indazole Carboxylate Derivatives

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, serving as privileged scaffolds in a multitude of therapeutic agents.[1][2] The inherent annular tautomerism of the indazole ring system, primarily between the 1H- and 2H-forms, presents a critical challenge in drug design and development, as the distinct isomers possess unique physicochemical and pharmacological profiles.[3][4] This guide provides an in-depth exploration of the tautomerism in hydroxy-indazole carboxylate derivatives. We will dissect the structural nuances, the influential factors governing tautomeric equilibrium, and the definitive analytical methodologies required for unambiguous characterization. This document is intended for researchers, scientists, and drug development professionals seeking to master the complexities of this vital heterocyclic system.

The Foundational Chemistry: Indazole Tautomerism

Indazole, a bicyclic heteroaromatic system, exists predominantly in two tautomeric forms: 1H-indazole and 2H-indazole.[2] A third, non-aromatic 3H-tautomer is significantly less stable and rarely observed.[5] The equilibrium between the 1H and 2H forms is the most relevant in synthetic and medicinal chemistry.

-

1H-Indazole : This tautomer features a benzenoid structure and is generally the thermodynamically more stable and predominant form in most states (gas, solution, and solid).[2][5][6] Its greater stability is attributed to its aromatic character.

-

2H-Indazole : This tautomer possesses a quinonoid character, rendering it energetically less favorable than the 1H form.[1] The free energy of 1H-indazole is approximately 2.3-3.6 kcal/mol lower than that of the 2H-tautomer.[7]

Despite the inherent stability of the 1H-tautomer, synthetic procedures often yield mixtures of N-1 and N-2 substituted isomers, necessitating robust analytical methods for their differentiation.[4][6]

Caption: Fig 1. Annular tautomeric equilibrium in hydroxy-indazole carboxylates.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the 1H and 2H tautomers can be shifted by a variety of internal and external factors. Understanding these influences is paramount for controlling product outcomes in synthesis and for predicting biological activity.

Substituent Effects

The electronic nature of substituents on the indazole core significantly impacts the relative stability of the tautomers. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can differentially stabilize or destabilize the respective forms.[5] While the 1H-form is generally favored, specific substitution patterns, particularly those that can engage in intramolecular hydrogen bonding, can stabilize the 2H-tautomer.[8]

Solvent Effects

The solvent environment plays a critical role in determining the predominant tautomeric form in solution.[5]

-

Polarity : The dipole moment of 2H-indazole derivatives is typically higher than that of their 1H-counterparts.[5] Consequently, polar solvents can preferentially stabilize the more polar 2H-tautomer, shifting the equilibrium.

-

Hydrogen Bonding : Solvents with hydrogen-bonding capabilities can interact differently with the N-H protons of the two forms, influencing their relative stabilities.[9][10] Studies on similar heterocyclic systems have shown that the solvent's ability to form hydrogen bonds can dramatically influence the tautomerization process.[9]

The causality behind solvent choice in experiments is thus critical; a nonpolar solvent might be used to reflect the inherent stability of the tautomers, while a polar protic solvent might be chosen to investigate the potential for tautomeric shifts in a biological (aqueous) environment.

Synthesis of Hydroxy-Indazole Carboxylate Derivatives

The synthesis of these target molecules often begins with readily available starting materials like 1H-indazole-3-carboxylic acid.[11] A general approach involves protection of the indazole nitrogen, followed by functionalization and deprotection. Amide coupling reactions are commonly employed to generate carboxamide derivatives, which are of significant pharmacological interest.[12][13]

Caption: Fig 2. Generalized synthetic workflow for indazole-3-carboxamides.

Definitive Spectroscopic and Crystallographic Characterization

Unambiguous identification of the N-1 and N-2 isomers is a critical, self-validating step in the research and development process. A multi-technique approach, integrating NMR, UV-Vis, and X-ray crystallography, provides the highest level of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between 1- and 2-substituted indazoles in solution.[14] Both ¹H and ¹³C NMR spectra provide diagnostic signals to establish the position of substitution.

Causality of Chemical Shifts: The chemical environment of the protons and carbons in the 1H- and 2H-isomers is sufficiently different to be diagnostic. The quinonoid nature of the 2H-isomer leads to a general deshielding of the ring protons, particularly H-3, compared to the 1H-isomer.[4]

| Nucleus | 1H-Isomer (Characteristic Shift, ppm) | 2H-Isomer (Characteristic Shift, ppm) | Key Differentiating Feature |

| ¹H (H-3) | ~8.10 (s) | ~8.40 (s) | The H-3 proton is typically more deshielded in the 2H-isomer.[4] |

| ¹H (N-H) | ~13.40 (s, broad) | N/A | A broad, downfield N-H signal is characteristic of unsubstituted 1H-indazoles.[4] |

| ¹³C (C-3) | ~137-141 | ~122-127 | C-3 is significantly more shielded in the 2H-isomer.[14] |

| ¹³C (C-7a) | ~140-142 | ~148-152 | C-7a (the bridgehead carbon) is more deshielded in the 2H-isomer.[14] |

Table 1: Comparative NMR Chemical Shifts for 1H- and 2H-Indazole Derivatives.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified indazole derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence the tautomeric equilibrium.[5]

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (≥400 MHz).

-

Structural Elucidation: Analyze the spectra, paying close attention to the diagnostic chemical shifts listed in Table 1. Use HMBC correlations to confirm long-range couplings, for instance, from the N-alkyl protons to the indazole ring carbons (C-3 and C-7a), which can definitively confirm the site of substitution.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides complementary information about the electronic structure of the tautomers. The 1H- and 2H-isomers exhibit distinct absorption spectra due to their different electronic systems (benzenoid vs. quinonoid). For example, in acetonitrile, 1-methylindazole and 2-methylindazole show different absorption maxima, which can be used for their differentiation.[15] This technique is particularly useful for studying the effects of solvent on the tautomeric equilibrium.[16]

Experimental Protocol: UV-Vis Analysis

-

Solution Preparation: Prepare dilute solutions (e.g., 10⁻⁵ to 10⁻⁴ M) of the indazole derivative in various spectroscopic-grade solvents of differing polarity (e.g., hexane, acetonitrile, ethanol, water).

-

Spectral Measurement: Record the absorption spectrum for each solution over a range of ~200-400 nm using a dual-beam spectrophotometer.

-

Data Analysis: Compare the λmax values and spectral shapes. A shift in λmax upon changing solvent polarity can indicate a shift in the tautomeric equilibrium.[10][16]

Single-Crystal X-ray Crystallography

While spectroscopic methods are powerful, single-crystal X-ray crystallography remains the unequivocal "gold standard" for the absolute structural determination of solid-state compounds.[17] It provides unambiguous confirmation of the tautomeric form and the precise three-dimensional arrangement of atoms, bond lengths, and angles.[18][19]

Causality of Method Choice: When NMR and other spectroscopic data are ambiguous or when a mixture of isomers cannot be separated, X-ray crystallography provides the definitive answer. The resulting crystal structure serves as a validation tool for all other analytical data.[17]

Caption: Fig 3. Self-validating workflow for tautomer determination.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the purified compound suitable for diffraction (typically 0.1-0.3 mm in size with well-defined faces). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Carefully select and mount a suitable crystal on a goniometer head.[17]

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the data and solve the crystal structure using specialized software. The resulting model will reveal the exact connectivity and confirm which tautomer is present in the solid state.

Biological and Pharmaceutical Relevance

The tautomeric form of a hydroxy-indazole carboxylate derivative can have a profound impact on its biological activity. The two isomers present different hydrogen bond donor/acceptor patterns and overall molecular shapes, leading to different binding affinities for biological targets like kinases or receptors.[2] For instance, Phase I metabolism of synthetic cannabinoids with an indazole core often involves hydroxylation, and the resulting metabolites' activity can be tautomer-dependent.[11] Therefore, controlling and confirming the tautomeric form is not merely an academic exercise but a critical step in the development of safe and effective drugs.

Conclusion

The study of tautomerism in hydroxy-indazole carboxylate derivatives is a multifaceted challenge that requires a deep understanding of structural chemistry, reaction conditions, and advanced analytical techniques. The 1H-tautomer is generally more stable, but this equilibrium is subject to influence from both substituents and the surrounding solvent environment. A rigorous, multi-pronged analytical approach, culminating in single-crystal X-ray crystallography, provides a self-validating workflow for the unambiguous determination of these structures. For professionals in drug discovery, mastering the synthesis and characterization of these specific tautomers is essential for advancing the development of novel therapeutics.

References

- Tautomerism in Substituted 1H-Indazoles: A Technical Guide for Drug Development Professionals. (2025). Benchchem.

- Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. (n.d.). ScholarWorks@UNO - The University of New Orleans.

- Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b - ResearchGate. (n.d.).

- Indazole - Synthesis and Reactions as a Chemical Reagent. (2022). ChemicalBook.

- The two tautomers of indazole, with atom numbering. (n.d.).

- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv

- Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. (n.d.). NIH.

- A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers. (2025). Benchchem.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.

- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv

- (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2025).

- Core Concept: The 1H- and 2H-Indazole Tautomeric Equilibrium. (n.d.). Benchchem.

- A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Isomers. (2025). Benchchem.

- Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Deriv

- Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. (2017). PubMed.

- Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Comput

- Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Comput

- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv

- a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... (n.d.).

- Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. (2023). MDPI.

- A Comparative Guide to the Structural Validation of Oxazole Derivatives: X-ray Crystallography in Focus. (2025). Benchchem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. "Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indaz" by Nichole Ann Pianovich [scholarworks.uno.edu]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

Ethyl 7-hydroxy-1H-indazole-5-carboxylate: A Versatile Heterocyclic Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4][5] Its unique electronic properties and ability to act as a versatile pharmacophore have cemented its importance in the pursuit of novel therapeutics. This technical guide focuses on a particularly valuable derivative: Ethyl 7-hydroxy-1H-indazole-5-carboxylate . The strategic placement of a hydroxyl group at the 7-position and an ethyl carboxylate at the 5-position provides three key points for chemical modification: the N-H of the indazole ring, the phenolic hydroxyl group, and the ester. This trifecta of reactive sites makes it an exceptionally useful building block for the construction of diverse molecular libraries, enabling extensive structure-activity relationship (SAR) studies. This guide will provide a comprehensive overview of the synthesis, characterization, reactivity, and potential applications of this key heterocyclic intermediate, offering both theoretical insights and practical, field-proven protocols.

The Indazole Core: A Foundation of Therapeutic Success

Indazoles are bicyclic heterocyclic aromatic compounds, consisting of a benzene ring fused to a pyrazole ring. They exist in two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[3][6] The indazole motif is a bioisostere of indole, a common fragment in natural products and pharmaceuticals, allowing it to mimic indole in biological systems while offering distinct chemical and physical properties.[1]

The therapeutic relevance of the indazole scaffold is vast, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and anti-viral properties.[1][2][3][6] Notable examples of FDA-approved drugs containing the indazole core include:

-

Pazopanib: A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1]

-

Axitinib: A potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors, also used for renal cell carcinoma.

-

Granisetron: A 5-HT3 receptor antagonist employed as an antiemetic to manage nausea and vomiting caused by chemotherapy and radiation.[1]

The success of these drugs underscores the value of the indazole nucleus in designing molecules that can effectively interact with biological targets.

Synthesis of this compound: A Plausible Synthetic Approach

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Fischer Esterification of 3,5-Dihydroxybenzoic Acid

-

Rationale: The initial step involves the protection of the carboxylic acid functionality as an ethyl ester. This is a standard Fischer esterification reaction, driven to completion by using an excess of ethanol and a catalytic amount of strong acid.[7][8]

-

Procedure:

-

To a solution of 3,5-dihydroxybenzoic acid (1.0 eq) in absolute ethanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Ethyl 3,5-dihydroxybenzoate.

-

Step 2: Nitration of Ethyl 3,5-dihydroxybenzoate

-

Rationale: Regioselective nitration is a critical step. The two hydroxyl groups are ortho-, para-directing and activating. Nitration is expected to occur at the position ortho to one hydroxyl group and para to the other, which is the 2-position.

-

Procedure:

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.

-

Slowly add Ethyl 3,5-dihydroxybenzoate (1.0 eq) to the cooled nitrating mixture, maintaining the temperature below 5°C.

-

Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give Ethyl 3,5-dihydroxy-2-nitrobenzoate.

-

Step 3: Reduction of the Nitro Group

-

Rationale: The nitro group is reduced to an amine, a necessary precursor for the indazole ring formation. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Procedure:

-

Dissolve Ethyl 3,5-dihydroxy-2-nitrobenzoate (1.0 eq) in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain Ethyl 2-amino-3,5-dihydroxybenzoate.

-

Step 4: Diazotization and Indazole Formation

-

Rationale: The final step involves the diazotization of the aniline followed by intramolecular cyclization to form the indazole ring. This is a classic method for indazole synthesis from ortho-amino carbonyl compounds.

-

Procedure:

-

Dissolve Ethyl 2-amino-3,5-dihydroxybenzoate (1.0 eq) in a mixture of water and concentrated hydrochloric acid at 0°C.

-

Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water, keeping the temperature below 5°C.

-

Stir the reaction mixture at 0-5°C for 1 hour.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours to facilitate cyclization.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. Below are the expected spectroscopic data based on the analysis of structurally related compounds.[1][9][10]

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O₃ |

| Molecular Weight | 206.20 g/mol [6] |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 1197944-13-0[6][11] |

¹H NMR (Proton NMR) Spectroscopy (400 MHz, DMSO-d₆):

-

Rationale: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl ester group, and the exchangeable protons of the N-H and O-H groups.

-

Expected Chemical Shifts (δ, ppm):

-

~13.0 (s, 1H, N-H)

-

~10.0 (s, 1H, O-H)

-

~8.0 (s, 1H, Ar-H at C4)

-

~7.5 (s, 1H, Ar-H at C6)

-

4.35 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

-

1.35 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

-

¹³C NMR (Carbon-13 NMR) Spectroscopy (100 MHz, DMSO-d₆):

-

Rationale: The carbon NMR will confirm the carbon framework of the molecule, with characteristic shifts for the aromatic carbons, the ester carbonyl, and the ethyl group.

-

Expected Chemical Shifts (δ, ppm):

-

~165.0 (C=O, ester)

-

~145.0 (C7-OH)

-

~140.0 (C7a)

-

~135.0 (C3a)

-

~125.0 (C5)

-

~120.0 (C3)

-

~115.0 (C6)

-

~110.0 (C4)

-

60.5 (-OCH₂)

-

14.5 (-CH₃)

-

Mass Spectrometry (MS):

-

Rationale: Mass spectrometry will confirm the molecular weight of the compound.

-

Expected m/z: 207.07 [M+H]⁺

Infrared (IR) Spectroscopy:

-

Rationale: The IR spectrum will show characteristic absorption bands for the functional groups present.

-

Expected Absorption Bands (cm⁻¹):

-

3400-3200 (O-H and N-H stretching)

-

~1700 (C=O stretching of the ester)

-

~1600, 1480 (C=C aromatic stretching)

-

~1250 (C-O stretching)

-

Chemical Reactivity and Derivatization: A Trifunctional Building Block

The synthetic utility of this compound stems from its three distinct reactive handles, allowing for sequential and regioselective modifications.

Reactivity Map

Caption: Key reaction sites on this compound.

N-Functionalization of the Indazole Ring

-

N-Alkylation: The N-H proton of the indazole ring is acidic and can be deprotonated with a suitable base, such as sodium hydride (NaH), followed by reaction with an alkyl halide or tosylate.[12][13] The regioselectivity of N-alkylation (N1 vs. N2) can be influenced by the solvent, base, and substituents on the indazole ring. For 7-substituted indazoles, N2-alkylation can be favored.[12][13]

-

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl groups at the N1 position.

O-Functionalization of the Phenolic Hydroxyl Group

-

O-Alkylation (Williamson Ether Synthesis): The phenolic hydroxyl group can be deprotonated with a milder base, such as potassium carbonate (K₂CO₃), and subsequently alkylated with various alkyl halides to form ethers.

-

O-Acylation: The hydroxyl group can be readily acylated using acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine to form esters.

Modification of the Ethyl Ester

-

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions. This carboxylic acid serves as a versatile handle for further modifications.

-

Amidation: The resulting carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a diverse library of amides.

Cross-Coupling Reactions

While the core itself is not halogenated, it can be functionalized with halogens to enable palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction for the introduction of aryl or heteroaryl substituents on the benzene ring.[3][4]

Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the discovery of novel therapeutic agents across various disease areas. The ability to independently modify the three functional groups allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.

Potential Therapeutic Targets and Applications

-

Kinase Inhibitors: The indazole core is a well-established hinge-binding motif in many kinase inhibitors. Derivatization of the N1, C5, and C7 positions can be used to target the solvent-exposed regions of the ATP-binding pocket, leading to potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases.

-

GPCR Ligands: The diverse functionalities that can be introduced onto the scaffold make it suitable for targeting G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes.

-

Epigenetic Modulators: The indazole scaffold has been explored in the design of inhibitors of epigenetic targets, such as histone deacetylases (HDACs) and bromodomains. The hydroxyl and carboxylate functionalities can serve as key interaction points with these targets.

-

Anti-infective Agents: Indazole derivatives have shown promise as anti-bacterial, anti-fungal, and anti-parasitic agents.[1] The versatile chemistry of this compound allows for the generation of libraries to screen against various pathogens.

Workflow for Fragment-Based Drug Discovery (FBDD)

Caption: Application of the building block in a fragment-based drug discovery workflow.

Conclusion